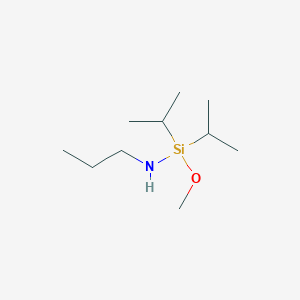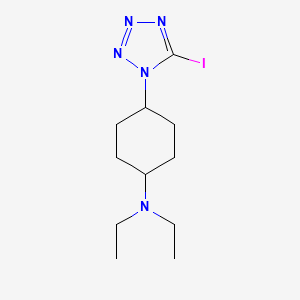![molecular formula C15H13NSe B14191397 (4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate CAS No. 919488-39-4](/img/structure/B14191397.png)
(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique properties of selenium-containing compounds, such as their antioxidant and anticancer activities, make (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate typically involves the reaction of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl halide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: Industrial production of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate redox status in biological systems.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to the activation of apoptotic pathways, resulting in cell death. The compound’s ability to modulate redox status also contributes to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Benzyl selenocyanate: Similar structure but with a benzyl group instead of a biphenyl group.
p-Xylene selenocyanate: Contains a xylene moiety instead of a biphenyl moiety.
1,4-Phenylenebis(methylene)selenocyanate: Contains two selenocyanate groups attached to a phenylene moiety.
Uniqueness: (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
919488-39-4 |
|---|---|
Molekularformel |
C15H13NSe |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
[4-(4-methylphenyl)phenyl]methyl selenocyanate |
InChI |
InChI=1S/C15H13NSe/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-17-11-16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YSQVUBSPDLRDFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)




![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)

![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)



